3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. In anticancer research, it may interfere with cell signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Pyrazine-2-carboxylic acid: Another building block used in the synthesis of heterocyclic compounds.
N-Phenylpyrazine-2-carboxamide: A structurally related compound with similar biological activities.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide is unique due to its combined structural features of benzothiazole and pyrazine, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound in the design of new drugs and materials with specific desired properties .
Properties
Molecular Formula |
C18H12N4OS |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C18H12N4OS/c23-17(21-12-6-2-1-3-7-12)15-16(20-11-10-19-15)18-22-13-8-4-5-9-14(13)24-18/h1-11H,(H,21,23) |
InChI Key |
HZVBKBIKUDPMHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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